molecular formula C22H28N6O2 B2547509 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878430-44-5

3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2547509
CAS RN: 878430-44-5
M. Wt: 408.506
InChI Key: IFRDQQRXTCPYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and pharmacological potential.

Synthesis Analysis

The synthesis of related piperazine and purine derivatives is well-documented in the literature. For instance, novel derivatives of piperazine have been synthesized from 2-acetylfuran through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . Another approach involves the use of alpha-amino acids and N-acyliminium ion chemistry to create 2,6-bridged piperazine-3-ones . Additionally, a facile synthetic route for 1-phenyl-piperazine-2,6-diones using methyl N-substituted iminomonoacetate as a starting material has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure and study the hydrogen-bonding networks of similar molecules . These techniques would be essential for the structural analysis of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of piperazine and purine derivatives is influenced by their functional groups. For example, the presence of a piperazinyl group can facilitate interactions with biological targets such as serotonin receptors . The purine moiety, when linked to piperazine, has been designed to inhibit Mycobacterium tuberculosis by targeting MurB . These insights into the reactivity of similar compounds could inform the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For instance, the pharmacokinetic parameters of a new antiplatelet drug with a similar structure were determined in rabbit blood plasma . The lipophilicity and metabolic stability of certain derivatives have been assessed using techniques like micellar electrokinetic chromatography and human liver microsomes . These properties are crucial for understanding the behavior of the compound in biological systems.

Relevant Case Studies

Several of the papers discuss the pharmacological evaluation of compounds structurally related to the target molecule. For example, certain piperazine derivatives have shown antidepressant and antianxiety activities in animal models . Another study reported significant affinity to serotonin receptors, suggesting potential for antipsychotic applications . These case studies provide a context for the possible pharmacological applications of the compound .

Scientific Research Applications

Cardiovascular Activity

Research has identified certain derivatives of the purine-2,6-dione class, closely related to the chemical structure , which demonstrate significant cardiovascular activities. For instance, studies have synthesized and tested compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities, alongside their adrenoreceptor affinities. Some derivatives showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, indicating potential applications in cardiovascular disease management (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Another area of application for derivatives of purine-2,6-dione is in the development of antihistaminic agents. Compounds synthesized from the core structure have displayed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic drugs. This suggests a therapeutic application in the treatment of allergies and asthma (Pascal et al., 1985).

Antimycobacterial Activity

Purine linked piperazine derivatives have been synthesized targeting Mycobacterium tuberculosis. These compounds disrupt peptidoglycan biosynthesis, showing promising antimycobacterial activity. This suggests their potential in developing new treatments for tuberculosis, offering a new avenue for therapeutic intervention against this infectious disease (Konduri et al., 2020).

Antiviral Activity

Marine-derived compounds, including diketopiperazine derivatives, have demonstrated modest to potent antivirus activity against the influenza A (H1N1) virus. This highlights the potential of purine-2,6-dione derivatives in the development of antiviral drugs, providing a basis for further research into their application in antiviral therapy (Wang et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and photo-induced electron transfer (PET) processes. These findings suggest potential applications in the development of optical materials, sensors, and in studying electron transfer mechanisms, highlighting a non-therapeutic application of purine-2,6-dione derivatives (Gan et al., 2003).

properties

IUPAC Name

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-8-6-5-7-16(17)3/h5-8H,1,9-14H2,2-4H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDQQRXTCPYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.